(8-bromo-4-chloroquinolin-2-yl)methanol
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Overview
Description
(8-bromo-4-chloroquinolin-2-yl)methanol is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, making this compound particularly interesting for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-bromo-4-chloroquinolin-2-yl)methanol typically involves the functionalization of the quinoline ringSpecific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for maximum efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
(8-bromo-4-chloroquinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups to create new compounds with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
(8-bromo-4-chloroquinolin-2-yl)methanol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (8-bromo-4-chloroquinolin-2-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
8-hydroxyquinoline: Another quinoline derivative with distinct biological activities.
Uniqueness
(8-bromo-4-chloroquinolin-2-yl)methanol is unique due to its specific halogen substitutions and methanol group, which confer distinct chemical and biological properties
Properties
CAS No. |
2758002-27-4 |
---|---|
Molecular Formula |
C10H7BrClNO |
Molecular Weight |
272.5 |
Purity |
95 |
Origin of Product |
United States |
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